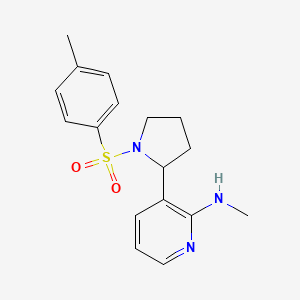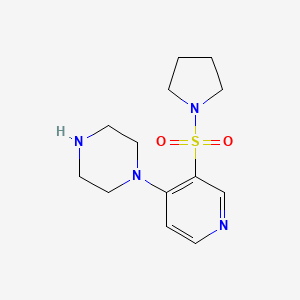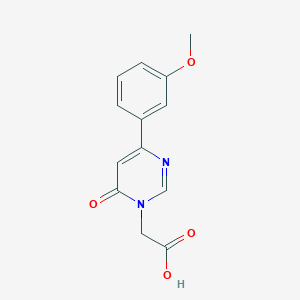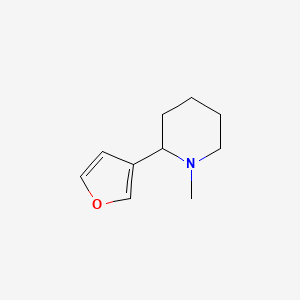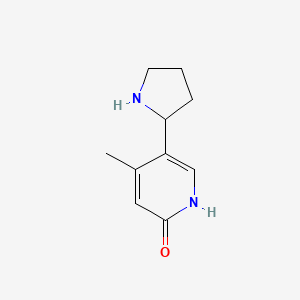![molecular formula C11H13NO2 B11804095 6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
6-Isopropoxy-2-methylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-2-methylbenzo[d]oxazole is a heterocyclic compound with the molecular formula C11H13NO2. It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-methylbenzoxazoles involves the oxidative cyclization of N-phenylacetamides catalyzed by palladium acetate in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH). This method provides moderate to excellent yields .
Industrial Production Methods
Industrial production methods for 6-Isopropoxy-2-methylbenzo[d]oxazole typically involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives, while substitution reactions can introduce different functional groups to the aromatic ring.
Applications De Recherche Scientifique
6-Isopropoxy-2-methylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential pharmaceutical applications include its use as a building block for drug development.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-2-methylbenzo[d]oxazole involves its interaction with molecular targets through its oxazole ring. This interaction can affect various biochemical pathways, depending on the specific application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoxazole: Lacks the isopropoxy group, making it less hydrophobic.
6-Hydroxy-2-methylbenzo[d]oxazole: Contains a hydroxyl group instead of an isopropoxy group, affecting its reactivity and solubility.
Uniqueness
6-Isopropoxy-2-methylbenzo[d]oxazole is unique due to its isopropoxy group, which can influence its chemical properties, such as solubility and reactivity. This makes it distinct from other benzoxazole derivatives and potentially more suitable for specific applications .
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-methyl-6-propan-2-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO2/c1-7(2)13-9-4-5-10-11(6-9)14-8(3)12-10/h4-7H,1-3H3 |
Clé InChI |
DCJHCOWCVMHBIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(O1)C=C(C=C2)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




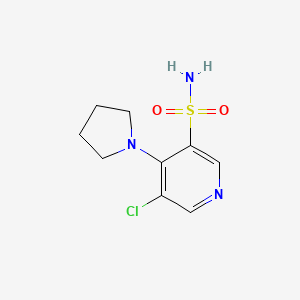
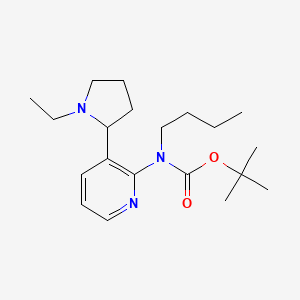
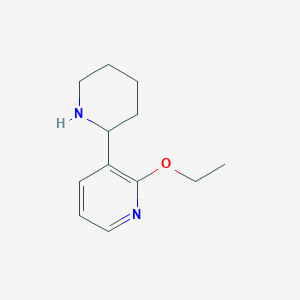
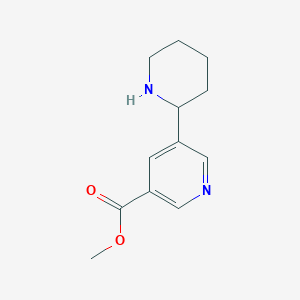
![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)
![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
